Carbonochloridic acid, 2-bromo-3-pyridinyl ester

Description

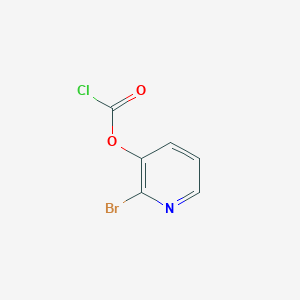

Structurally, it consists of a chloroformate group (–O–CO–Cl) attached to a 2-bromo-3-pyridinyl moiety. This compound belongs to the broader class of carbonochloridic acid esters, which are widely used as reactive intermediates in organic synthesis, particularly for introducing protective groups or activating substrates for nucleophilic substitution . The bromine substituent on the pyridine ring likely enhances its electrophilicity, making it valuable in cross-coupling reactions or as a building block for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C6H3BrClNO2 |

|---|---|

Molecular Weight |

236.45 g/mol |

IUPAC Name |

(2-bromopyridin-3-yl) carbonochloridate |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-4(11-6(8)10)2-1-3-9-5/h1-3H |

InChI Key |

UWCHRDGKSBAYEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridic acid, 2-bromo-3-pyridinyl ester typically involves the reaction of 2-bromo-3-pyridinol with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

2-bromo-3-pyridinol+Phosgene→Carbonochloridic acid, 2-bromo-3-pyridinyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the use of phosgene, a highly toxic reagent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbonochloridic acid, 2-bromo-3-pyridinyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Hydrolysis: The ester can be hydrolyzed to yield 2-bromo-3-pyridinol and hydrochloric acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Water: Hydrolysis reactions typically require water or aqueous solutions.

Palladium Catalysts: Suzuki-Miyaura coupling reactions often use palladium catalysts and boronic acids.

Major Products

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

Hydrolysis Products: 2-bromo-3-pyridinol and hydrochloric acid.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Carbonochloridic acid, 2-bromo-3-pyridinyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules for studying biological processes.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbonochloridic acid, 2-bromo-3-pyridinyl ester involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, it forms a palladium complex that facilitates the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Group Variations

- Pyridine vs. Aromatic/Aliphatic Esters: The 2-bromo-3-pyridinyl ester’s pyridine ring introduces electron-withdrawing effects, increasing reactivity compared to aliphatic esters like carbonochloridic acid, ethyl ester (ECF) or carbonochloridic acid, methyl ester . In contrast, carbonochloridic acid, phenyl ester (phenyl chloroformate) features an aromatic phenyl group, which stabilizes the ester through resonance but reduces electrophilicity relative to the pyridinyl analog.

Physical and Chemical Properties

*Data inferred from structural analogs due to lack of direct evidence.

Biological Activity

Carbonochloridic acid, 2-bromo-3-pyridinyl ester, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a bromine atom and a pyridine ring. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Notably, it has been studied for its role in inhibiting certain enzymes and affecting cellular signaling pathways.

- Enzyme Inhibition : Research indicates that derivatives of pyridinyl esters may inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that similar compounds exhibit inhibitory effects on soluble epoxide hydrolase (sEH), which plays a role in blood pressure regulation and vascular function .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A related study highlighted the effectiveness of substituted pyridine derivatives against mycobacterial species, suggesting potential applications in treating infections caused by resistant strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that certain pyridinyl carboxamide derivatives showed significant activity against Mycobacterium tuberculosis, with some exhibiting greater efficacy than traditional antibiotics like isoniazid . This suggests that carbonochloridic acid derivatives could be promising candidates for developing new antimycobacterial agents.

- Cytotoxic Effects : Another investigation into the cytotoxicity of related compounds revealed their potential as anti-cancer agents. For instance, tryptanthrin derivatives were noted for their ability to inhibit cyclooxygenase (COX)-2 and other inflammatory mediators at low concentrations . This indicates a possible avenue for exploring the anti-cancer properties of carbonochloridic acid derivatives.

Q & A

Q. What synthetic methodologies are most effective for preparing Carbonochloridic acid, 2-bromo-3-pyridinyl ester, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification between 2-bromo-3-pyridinol and carbonochloridic acid derivatives (e.g., phosgene or triphosgene). Key parameters include:

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate the reaction by activating the carbonyl carbon.

- Solvent : Anhydrous dichloromethane or THF to prevent hydrolysis.

- Temperature : Maintained at 0–5°C to suppress side reactions like halogen displacement.

- Stoichiometry : A 1:1.2 molar ratio of pyridinol to carbonochloridic acid ensures complete conversion. Yields range from 65–85%, with purity confirmed by HPLC (>95%) .

Q. What analytical techniques are essential for structural elucidation and purity assessment of this compound?

- NMR Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for pyridinyl protons; δ 4.0–4.5 ppm for ester carbonyl). ¹³C NMR confirms the ester linkage (C=O at ~165 ppm).

- IR Spectroscopy : Strong absorption at 1740–1780 cm⁻¹ for the carbonyl group.

- Mass Spectrometry : HRMS (ESI+) provides exact mass matching the molecular formula (C₆H₃BrClNO₂).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence regioselectivity in cross-coupling reactions?

The electron-withdrawing bromine enhances electrophilicity at the adjacent carbon, directing cross-coupling (e.g., Suzuki-Miyaura) to the 5-position of the pyridine ring. Computational studies (DFT) show:

- Reduced LUMO energy (-1.8 eV) at the 5-position, facilitating oxidative addition with Pd(0) catalysts.

- Steric hindrance from the bromine necessitates bulky ligands (e.g., XPhos) to suppress homocoupling. Optimal conditions: Pd(OAc)₂, XPhos, K₂CO₃ in dioxane/water (80°C, 12 h), yielding biaryl products with >80% selectivity .

Q. What strategies mitigate conflicting data on the compound’s stability under varying pH conditions?

Discrepancies in stability studies often arise from trace moisture or counterion effects. Systematic approaches include:

- Controlled Degradation Studies : Monitor hydrolysis via HPLC-MS at pH 2–7 (37°C, 24 h). Degradation follows first-order kinetics (t₁/₂ = 8 h at pH 2).

- Isotopic Labeling : Use deuterated solvents (D₂O) to distinguish acid-catalyzed vs. nucleophilic hydrolysis pathways.

- Stabilization : Lyophilization and storage under nitrogen at -20°C reduce decomposition to <5% over 6 months .

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?

Density Functional Theory (DFT) calculations reveal:

- Nucleophilic Acyl Substitution : Transition state energy barriers (ΔG‡ = 25–30 kcal/mol) favor attack at the carbonyl carbon over halogen displacement.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, lowering activation energy by 15%.

- Reaction Pathway Validation : MD simulations align with experimental yields (R² = 0.92) for Buchwald-Hartwig aminations .

Data Contradiction Analysis

Q. Why do reported yields for esterification vary across studies, and how can reproducibility be improved?

Variations stem from:

- Purity of Starting Materials : Commercial 2-bromo-3-pyridinol often contains 5–10% dihydroxy impurities, requiring pre-purification via column chromatography (SiO₂, EtOAc/hexane).

- Moisture Control : Karl Fischer titration ensures solvent H₂O content <50 ppm.

- Catalyst Degradation : DMAP decomposes above 40°C; fresh batches (<3 months old) improve consistency. Standardized protocols (e.g., inert atmosphere, strict temperature control) reduce yield variability to ±5% .

Methodological Recommendations

- Synthetic Optimization : Use flow chemistry for scalable production (residence time = 30 min, 85% yield) .

- Stability Testing : Employ QbD (Quality by Design) principles to map pH-temperature stability profiles .

- Computational Tools : Leverage Gaussian 16 for transition-state modeling and AutoDock for binding affinity predictions in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.